molecular formula C16H9Cl2NO2S B1225177 4-[4-(2,4-Dichlorophenyl)-2-thiazolyl]benzoic acid CAS No. 320420-89-1

4-[4-(2,4-Dichlorophenyl)-2-thiazolyl]benzoic acid

Cat. No. B1225177
M. Wt: 350.2 g/mol
InChI Key: PHLNMNRVMBDTSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-[4-(2,4-Dichlorophenyl)-2-thiazolyl]benzoic acid and its derivatives often involves complex reactions, highlighting the compound's versatile chemical nature. For instance, the compound can be synthesized from 4-n-propoxy benzoic acid, prepared by alkylation of 4-hydroxy benzoic acid, followed by conversion to various thiadiazole derivatives through reactions with thiosemicarbazide in the presence of phosphorus oxychloride (Azeez & Hamad, 2017). This demonstrates the compound's capacity for forming a wide range of derivatives, each with potentially unique properties and applications.

Molecular Structure Analysis

The molecular structure of 4-[4-(2,4-Dichlorophenyl)-2-thiazolyl]benzoic acid derivatives has been thoroughly investigated. For example, studies have shown that these compounds can adopt planar molecular structures with specific inclinations between different molecular fragments, such as the 4-aminobenzoic acid fragment inclined at specific angles to the thiazolidine moiety, demonstrating the compound's structural complexity (Kosma, Selzer, & Mereiter, 2012).

Chemical Reactions and Properties

4-[4-(2,4-Dichlorophenyl)-2-thiazolyl]benzoic acid participates in various chemical reactions, indicating its reactivity and the formation of diverse chemical structures. For example, it can undergo reactions leading to the formation of benzo[b]thiophene derivatives through base-promoted transformations, showcasing its versatile chemical behavior (Teplyakov et al., 2013).

Physical Properties Analysis

The physical properties of 4-[4-(2,4-Dichlorophenyl)-2-thiazolyl]benzoic acid and its derivatives, such as solubility, melting points, and crystalline structures, are crucial for understanding their behavior in different environments and applications. These properties are often determined through X-ray crystallography and other spectroscopic methods.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards different chemical groups, and stability under various conditions, are fundamental for predicting how 4-[4-(2,4-Dichlorophenyl)-2-thiazolyl]benzoic acid behaves in chemical reactions and in potential applications. For instance, its behavior in the Mitsunobu reaction, where it serves as both a reductant and a pronucleophile, highlights its unique chemical properties (Muramoto, Yoshino, Misaki, & Sugimura, 2013).

Scientific Research Applications

Pharmacological Applications

Antioxidant and Anti-inflammatory Agents

Benzofused thiazole derivatives have been explored for their potential as antioxidant and anti-inflammatory agents. A study highlighted the synthesis and in vitro evaluation of such derivatives, revealing compounds with distinct anti-inflammatory activity compared to standard references. These compounds exhibited potential antioxidant activities against reactive species, indicating their relevance in designing alternative therapeutic agents (Raut et al., 2020).

Environmental Science and Biodegradation

Pesticide Degradation

Studies have focused on the environmental fate and biodegradation of herbicides, including 2,4-D, highlighting the role of microbial degradation in mitigating environmental pollution. Microorganisms play a crucial role in degrading herbicides based on 2,4-D, transforming them into less harmful substances and thus preventing pollution and protecting public health (Magnoli et al., 2020).

Chemistry and Material Science

Synthesis of Fused Heterocycles

4-(2-R-aryl)-1,2,3-chalcogenadiazoles, similar in structural complexity to the compound , have been utilized in synthesizing a variety of heterocyclic compounds. These include 1-benzofurans, indoles, and more complex derivatives, underscoring the synthetic utility of thiazole and related structures in creating novel heterocyclic compounds (Petrov & Androsov, 2013).

properties

IUPAC Name

4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2S/c17-11-5-6-12(13(18)7-11)14-8-22-15(19-14)9-1-3-10(4-2-9)16(20)21/h1-8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLNMNRVMBDTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2,4-Dichlorophenyl)-2-thiazolyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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